Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
Description
Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate is a bicyclic pyrrolidine derivative featuring a fused pyrrolo-pyrrole scaffold. These compounds are pivotal intermediates in pharmaceutical synthesis, particularly for drug candidates targeting neurological disorders or protease inhibition.
Properties
CAS No. |
2169368-49-2 |
|---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 3,3-dimethyl-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-9-10(7-15)14-8-13(9,4)5/h9-10,14H,6-8H2,1-5H3 |
InChI Key |
AFMIHICFPVOYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2C1CN(C2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids, specific solvents, and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor to bioactive compounds.
Mechanism of Action
The mechanism by which tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, altering their activity, and influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as in a biological system or a chemical reaction .
Comparison with Similar Compounds
Key Structural Features :
- Core Structure : Bicyclic pyrrolo[3,4-b]pyrrole with a tert-butyl carbamate group at position 5.
- Substituents : Methyl groups at positions 3 and 3 (hypothetical for the queried compound) or other substituents (e.g., benzyl, oxo) in analogs.
- Stereochemistry : Typically (3aR,6aR) configuration, ensuring rigidity and binding specificity in drug-receptor interactions.
Molecular Data :
The queried compound belongs to a class of tert-butyl-protected pyrrolo-pyrrolidine carboxylates , which vary in substituents, stereochemistry, and pharmacological relevance. Below is a detailed comparison with structurally related analogs:
Structural and Functional Differences
Pharmacological and Industrial Relevance
- CAS 132414-81-4 : Used as a building block for HIV protease inhibitors due to its rigid bicyclic structure.
- Oxo-Substituted Analog (CAS 2137970-61-5) : Explored for neurological drug candidates targeting dopamine receptors.
- Hazard Profiles: Benzyl- and oxo-substituted analogs show higher toxicity (e.g., H302, H315) compared to non-substituted variants.
Physicochemical Properties
Biological Activity
Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
- Molecular Formula : CHNO
- SMILES : CC1(CNC2C1CN(C2)C(=O)OC(C)(C)C)C
- InChIKey : AFMIHICFPVOYBJ-UHFFFAOYSA-N
The compound features a fused pyrrole structure, which is common among various biologically active compounds. Its unique configuration may contribute to its interaction with biological targets.
Anticancer Properties
Research on fused pyrrole derivatives indicates that they often exhibit anticancer activity. For instance, studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cells and inhibit cellular proliferation. The cytotoxic effects of these compounds are frequently evaluated using assays such as the resazurin assay and caspase activation assays .
A specific study highlighted the synthesis of novel pyrrole derivatives that demonstrated promising antiproliferative activity against various cancer cell lines, suggesting that this compound may similarly possess anticancer properties .
Antioxidant Activity
Pyrrole derivatives are also known for their antioxidant properties. Compounds with similar structures have been tested for their ability to scavenge free radicals and reduce oxidative stress in cells. This antioxidant activity is crucial for protecting cells from damage and may enhance the therapeutic potential of these compounds in treating diseases related to oxidative stress .
Anti-inflammatory Effects
Some studies have explored the anti-inflammatory potential of pyrrole derivatives. For instance, compounds derived from pyrroles have been shown to inhibit pro-inflammatory cytokines in vitro and exhibit anti-inflammatory effects in vivo. This suggests that this compound may also modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .
Case Studies and Research Findings
- Study on Cytotoxicity :
- Docking Studies :
Q & A
How can the synthesis of tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate be optimized for high yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions starting with pyrrolidine derivatives. Key factors include:
- Temperature Control: Maintain reaction temperatures between 0–25°C during sensitive steps (e.g., cyclization) to avoid side reactions.
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilic substitution efficiency.
- Catalysts: Employ palladium catalysts for cross-coupling steps, ensuring inert atmospheres (N₂/Ar) to prevent oxidation.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures.
Continuous flow techniques may improve scalability and reduce batch variability .
What advanced analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (400–600 MHz) in CDCl₃ or DMSO-d₆ to verify stereochemistry and substituent positions. Compare chemical shifts with DFT-calculated values for validation.
- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive ion mode to confirm molecular weight (e.g., [M+H]⁺).
- X-ray Crystallography: Use SHELXL/SHELXS for single-crystal structure refinement. Collect high-resolution data (≤1.0 Å) to resolve stereochemical ambiguities .
What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosol-prone steps (e.g., grinding).
- Ventilation: Conduct reactions in fume hoods with ≥100 ft/min face velocity.
- Spill Management: Absorb spills with inert materials (vermiculite) and dispose as hazardous waste.
- Storage: Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis .
How can structural contradictions in crystallographic data be resolved for this compound?
Methodological Answer:
- Data Collection: Use synchrotron radiation for high-resolution datasets (e.g., 0.8 Å) to improve electron density maps.
- Refinement: Apply SHELXL’s TWIN/BASF commands for twinned crystals. Use restraints for flexible moieties (e.g., tert-butyl groups).
- Validation: Cross-check with Hirshfeld surface analysis and PLATON’s ADDSYM to detect missed symmetry .
What computational strategies are effective for studying this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with flexible ligand parameters to predict binding modes in enzyme active sites (e.g., kinase domains).
- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-protein complexes.
- Validation: Correlate computational binding energies with experimental IC₅₀ values from enzyme inhibition assays .
How should researchers characterize the compound’s thermal stability for long-term storage?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under N₂ to determine decomposition onset (typically >150°C).
- Differential Scanning Calorimetry (DSC): Identify melting points and phase transitions.
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
What strategies address low yields in the final coupling step of the synthesis?
Methodological Answer:
- Reagent Optimization: Replace traditional coupling agents (EDC/HOBt) with COMU for higher efficiency.
- Microwave Assistance: Perform reactions under microwave irradiation (100°C, 300 W) to reduce time from hours to minutes.
- Workup: Extract products with dichloromethane and wash with saturated NaHCO₃ to remove acidic byproducts .
How can enantiomeric purity be ensured during asymmetric synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
